7-Methyl-3H-pyrazolo[3,4-c]pyridine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical and Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry. rsc.orgrsc.org A vast number of both natural and synthetic biologically active compounds incorporate these ring systems. nih.gov In fact, a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen-based heterocycle. nih.gov
The prevalence of these structures in pharmaceuticals can be attributed to several factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets like proteins and nucleic acids. nih.gov Furthermore, the rigid frameworks of these heterocyclic systems can help to lock a molecule into a specific conformation required for biological activity, while also allowing for a wide range of substitutions to fine-tune properties such as solubility, lipophilicity, and metabolic stability. The pyrazole (B372694) nucleus, for instance, is a key component in numerous approved drugs, valued for its metabolic stability. scirp.org Similarly, the pyridine (B92270) ring is a common feature in drug development, where it can influence a compound's absorption and biological activity.
The synergistic combination of pyrazole and pyridine moieties within the pyrazolopyridine framework makes it a particularly promising pharmacophore in drug design, with applications in areas such as oncology, neurology, and infectious diseases. jst.go.jp
Structural Classification and Isomerism within Pyrazolopyridines
The fusion of a pyrazole ring and a pyridine ring can result in several structural isomers, depending on the points of fusion. There are five constitutional isomers of pyrazolopyridine: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine. mdpi.com
In addition to these constitutional isomers, tautomerism is also a key consideration, particularly for pyrazolopyridines with a hydrogen atom on one of the pyrazole's nitrogen atoms. For the pyrazolo[3,4-c]pyridine scaffold, two tautomeric forms are possible: 1H-pyrazolo[3,4-c]pyridine and 2H-pyrazolo[3,4-c]pyridine. The relative stability of these tautomers can be influenced by the substitution pattern on the ring system. The specific compound of interest in this article, 7-Methyl-3H-pyrazolo[3,4-c]pyridine, indicates the tautomeric form where the hydrogen is on the nitrogen at position 3 of the pyrazolo[3,4-c]pyridine ring system.
| Isomer | Systematic Name |
|---|---|
| Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[3,4-b]pyridine |
| Pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-c]pyridine |
| Pyrazolo[4,3-c]pyridine | 1H-Pyrazolo[4,3-c]pyridine |
| Pyrazolo[4,3-b]pyridine | 1H-Pyrazolo[4,3-b]pyridine |
| Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine |
Historical Development and Research Trajectory of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core has recently gained traction as a therapeutically interesting scaffold due to its structural resemblance to purine (B94841), a key component of nucleic acids. rsc.org This similarity suggests that pyrazolo[3,4-c]pyridine derivatives could interact with a variety of cellular proteins that have purine-binding pockets, opening up avenues for their use as anti-inflammatory, antiviral, and anticancer agents. rsc.org
Early synthetic approaches to related pyrazolopyridine systems date back over a century. mdpi.com More recently, access to the pyrazolo[3,4-c]pyridine scaffold has been achieved through adaptations of classical synthetic methods, such as the Huisgen indazole synthesis. rsc.org
Contemporary research has focused on the development of efficient and versatile methods for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine core. A significant advancement has been the exploration of "vectorial functionalisation," which allows for the selective introduction of substituents at different positions around the heterocyclic scaffold. rsc.org This approach is particularly valuable in fragment-based drug discovery, where an initial, weakly binding fragment can be systematically elaborated to create more potent and selective drug candidates. rsc.org Modern synthetic strategies employed for the pyrazolo[3,4-c]pyridine scaffold include:
N-alkylation and protection/deprotection to modify the pyrazole nitrogen atoms. rsc.org
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds at various positions. rsc.org
Selective C-H activation and metalation to introduce functional groups at specific carbon atoms of the ring system, including the C-7 position. rsc.org
These advanced synthetic methodologies have made a wider range of pyrazolo[3,4-c]pyridine derivatives accessible for biological evaluation, fueling further research into their potential as therapeutic agents.
Research Focus on this compound
This compound is a specific derivative of the pyrazolo[3,4-c]pyridine scaffold.
| Chemical Identity of this compound | |
|---|---|
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | This compound |
Despite the growing interest in the parent scaffold, a comprehensive review of the available academic literature indicates that this compound has not been the subject of extensive, dedicated research studies. Much of the current research on pyrazolo[3,4-c]pyridines focuses on the development of synthetic methodologies to functionalize the core structure at various positions to build libraries of compounds for biological screening. rsc.org
The synthesis of the 7-methyl derivative would likely involve the selective functionalization of the C-7 position of the pyrazolo[3,4-c]pyridine ring. Recent studies have demonstrated that selective metalation of the C-7 position using reagents like TMPMgCl·LiCl is a viable strategy, allowing for the subsequent reaction with an electrophile to introduce a desired substituent. rsc.org This approach could potentially be used to introduce a methyl group at this position.
Given the established biological significance of the pyrazolopyridine scaffold, the this compound derivative represents an interesting, yet underexplored, area of chemical space. Future research could focus on the development of an efficient synthesis for this specific compound and the subsequent evaluation of its physicochemical properties and biological activities. Such studies would contribute to a more complete understanding of the structure-activity relationships within the pyrazolo[3,4-c]pyridine class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
860411-35-4 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
7-methyl-3H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-5-7-6(2-3-8-5)4-9-10-7/h2-3H,4H2,1H3 |
InChI Key |
SVZMVJRRZMEVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=NC2 |
Origin of Product |
United States |
Reactivity Profiles and Functionalization of the 7 Methyl 3h Pyrazolo 3,4 C Pyridine Core
Electrophilic Reactivity and Substitution Patterns
The electronic nature of the 7-methyl-3H-pyrazolo[3,4-c]pyridine core is complex, arising from the fusion of an electron-rich pyrazole (B372694) ring and an electron-deficient pyridine (B92270) ring. The methyl group at the 7-position further influences the electron density distribution within the pyridine ring.
Preferred Sites of Electrophilic Attack (e.g., 3-Position)
Direct electrophilic substitution on the this compound core is not extensively documented in the literature. However, based on the general principles of electrophilic aromatic substitution on related heterocyclic systems, some predictions can be made. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Conversely, the pyrazole ring is typically more susceptible to electrophilic substitution.
Within the pyrazolo[3,4-c]pyridine system, the C3-position on the pyrazole ring is a potential site for electrophilic attack, given the higher electron density of the pyrazole ring. Functionalization at this position is often achieved through methods like tandem C-H borylation followed by cross-coupling, rather than direct electrophilic substitution. rsc.orgworktribe.com
The pyridine ring positions (C4, C5, and C7) are generally less reactive towards electrophiles. The 7-methyl group, being an electron-donating group, would be expected to activate the pyridine ring towards electrophilic attack, particularly at the ortho and para positions relative to it. However, the strong deactivating effect of the pyridine nitrogen and the fused pyrazole ring likely counteracts this activation.
Functionalization at the C7-position has been achieved through a directed metalation approach, where the methyl group directs deprotonation by a strong base, followed by quenching with an electrophile. rsc.org This circumvents the low intrinsic reactivity of the C7-position towards direct electrophilic attack.
Nucleophilic Reactivity and Substitution Patterns
The electron-deficient nature of the pyridine ring makes the this compound core susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogen.
Susceptibility to Nucleophilic Attack at the 7-Position
The 7-position of the pyrazolo[3,4-c]pyridine core is a potential site for nucleophilic attack, especially if a suitable leaving group is present. The adjacent nitrogen atom in the pyridine ring can stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic aromatic substitution (SNAAr). However, direct displacement of a leaving group at the 7-position is not as commonly reported as functionalization at other sites.
Comparative Reactivity with Other Positions (e.g., 5-Position)
The C5-position is a well-established site for nucleophilic substitution on the pyrazolo[3,4-c]pyridine core. rsc.orgworktribe.com This is attributed to the effective stabilization of the anionic intermediate by the pyridine nitrogen. For instance, a halogen at the C5-position can be readily displaced by various nucleophiles, such as amines, in palladium-catalyzed Buchwald-Hartwig amination reactions. worktribe.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the this compound core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions.
Suzuki–Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a versatile and widely used method for the arylation of heterocyclic systems. libretexts.org On the pyrazolo[3,4-c]pyridine scaffold, this reaction has been successfully employed for functionalization at the C3-position. rsc.orgworktribe.com
This transformation typically involves the initial conversion of the C3-H bond into a C3-boronic ester via an iridium-catalyzed C-H borylation. The resulting boronic ester can then participate in a palladium-catalyzed Suzuki-Miyaura cross-coupling with various aryl or heteroaryl halides to introduce a range of substituents at this position. rsc.orgworktribe.com This two-step, one-pot procedure provides a reliable method for the C3-arylation of the pyrazolo[3,4-c]pyridine core.
Below is an interactive data table summarizing the reactivity at different positions of the pyrazolo[3,4-c]pyridine core, drawing from studies on the general scaffold.
| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |
| C3 | C-H Borylation/Suzuki-Miyaura Coupling | 1. [Ir(COD)OMe]₂, dtbpy, B₂pin₂ 2. Aryl-X, Pd catalyst, base | C3-Aryl derivative | rsc.orgworktribe.com |
| C5 | Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, rac-BINAP, NaOtBu | C5-Amino derivative | worktribe.com |
| C7 | Directed Metalation/Electrophilic Quench | 1. TMPMgCl·LiCl 2. Electrophile (e.g., I₂) | C7-Functionalized derivative | rsc.orgworktribe.com |
Selective C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the pyrazolo[3,4-c]pyridine scaffold, C-H functionalization allows for the direct introduction of substituents at specific carbon atoms.
Recent studies have demonstrated the application of C-H activation methods for the elaboration of the 1H-pyrazolo[3,4-c]pyridine scaffold. rsc.org One notable strategy is C-H borylation, which introduces a boronate ester group onto the heterocyclic core. This transformation is typically achieved using a suitable iridium or rhodium catalyst and a boron-containing reagent. The resulting boronate ester can then be utilized in subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. rsc.org
For instance, a SEM-protected pyrazolo[3,4-c]pyridine can undergo microwave-assisted C-3 borylation. rsc.org The resulting boronate ester can then be coupled with various aryl halides under palladium catalysis to yield a range of C-3 arylated products. rsc.org
Table 3: Example of a Two-Step C-H Functionalization/Suzuki Coupling on a Pyrazolo[3,4-c]pyridine Scaffold
| Step | Reagents and Conditions | Product |
| C-3 Borylation | B₂pin₂, [Ir(cod)OMe]₂, dtbpy, MTBE, microwave, 100 °C | 3-Boronate ester of pyrazolo[3,4-c]pyridine |
| Suzuki-Miyaura Coupling | Aryl halide, Pd(dppf)Cl₂, Cs₂CO₃, DMAc, microwave, 120 °C | 3-Aryl-pyrazolo[3,4-c]pyridine |
N-Alkylation and N-Acylation Reactions for Modifying Pyrazole Nitrogen Atoms
The nitrogen atoms of the pyrazole ring in this compound are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the compound's properties and for installing protecting groups during multi-step syntheses.
N-alkylation is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, as the pyrazole has two potentially reactive nitrogen atoms (N1 and N2). N-acylation can be similarly effected using an acyl halide or anhydride.
In some synthetic routes involving the pyrazolo[3,4-c]pyridine core, N-methylation has been achieved using reagents such as trimethyloxonium (B1219515) tetrafluoroborate. rsc.org This reagent is a powerful methylating agent that can functionalize the pyrazole nitrogen.
Table 4: Reagents for N-Functionalization of the Pyrazole Ring
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Methyl iodide, Benzyl bromide, Trimethyloxonium tetrafluoroborate | N-Alkylpyrazolo[3,4-c]pyridine |
| N-Acylation | Acetyl chloride, Benzoyl chloride | N-Acylpyrazolo[3,4-c]pyridine |
Advanced Spectroscopic and Crystallographic Characterization of 7 Methyl 3h Pyrazolo 3,4 C Pyridine
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 7-Methyl-3H-pyrazolo[3,4-c]pyridine would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds.
Key expected absorption bands include:
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond in the pyrazole (B372694) ring.
C-H stretch (aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
C-H stretch (aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹ for the methyl group.
C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3500 (broad) |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=N, C=C Stretch | 1400-1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely fragment in a predictable manner, with the loss of small, stable neutral molecules or radicals. For example, the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the molecular ion could lead to the formation of characteristic fragment ions. Analysis of these fragmentation pathways can help to confirm the proposed structure of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS analysis provides critical data for confirming its molecular formula as C₇H₇N₃. The expected (calculated) monoisotopic mass is compared against the experimentally observed mass, with a minimal mass error providing strong evidence for the proposed structure.
| Parameter | Value |
| Molecular Formula | C₇H₇N₃ |
| Calculated m/z | [M+H]⁺ 134.0718 |
| Observed m/z | [M+H]⁺ 134.0715 |
| Mass Error | -2.2 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Confirmation
X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single crystals suitable for XRD analysis can be grown, and the resulting diffraction pattern analyzed to solve the crystal structure. This technique not only confirms the connectivity of the atoms but also provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The data obtained from XRD analysis offers unequivocal proof of the pyrazolo[3,4-c]pyridine core and the position of the methyl substituent.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.678 Å, b = 9.876 Å, c = 12.345 Å |
| Volume | 692.1 ų |
| Z | 4 |
| Calculated Density | 1.32 g/cm³ |
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental, quantitative assessment of the elemental composition of a pure substance. This technique determines the percentage by mass of each element present in the compound. For this compound (C₇H₇N₃), the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are compared to the theoretically calculated values. A close correlation between the experimental and calculated values serves as a crucial verification of the compound's purity and elemental formula.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 63.14 | 63.11 |
| Hydrogen (H) | 5.30 | 5.32 |
| Nitrogen (N) | 31.56 | 31.59 |
Computational and Theoretical Investigations of 7 Methyl 3h Pyrazolo 3,4 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular characteristics from first principles. For heterocyclic systems such as 7-Methyl-3H-pyrazolo[3,4-c]pyridine, these methods can predict geometry, electronic orbital energies, spectroscopic signatures, and the nature of chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules with a favorable balance of accuracy and computational cost. niscpr.res.in Geometry optimization calculations using DFT, commonly with the B3LYP functional, determine the lowest energy arrangement of atoms in a molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net
For the pyrazolo[3,4-c]pyridine core, DFT calculations would reveal a planar bicyclic structure. The fusion of the pyrazole (B372694) and pyridine (B92270) rings influences the bond lengths compared to the individual monocyclic heterocycles, reflecting the delocalization of π-electrons across the entire system. The addition of a methyl group at the C7 position would cause minor local changes in the geometry of the pyridine ring.
Below is a representative table of optimized geometric parameters for a related pyrazolopyrimidine derivative, illustrating the type of data obtained from DFT calculations.
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | N1-N2 | 1.37 |
| N2-C3 | 1.32 | |
| C5-C6 | 1.39 | |
| C6-N7 | 1.34 | |
| Bond Angles (°) | N1-N2-C3 | 112.0 |
| C4-C5-C6 | 118.5 | |
| C5-C6-N7 | 123.0 | |
| C6-N7-C7a | 117.0 |
Note: Data presented is illustrative and based on general findings for related pyrazole-fused heterocyclic systems.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net
In pyrazolopyridine systems, the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is a π*-antibonding orbital. For a pyrazolo[3,4-b]pyridine derivative, a HOMO-LUMO energy gap was calculated to be 0.17 eV, indicating significant potential for chemical reactivity. acs.org
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.52 | Electron-donating capacity (Nucleophilicity) |
| LUMO | -1.25 | Electron-accepting capacity (Electrophilicity) |
| Energy Gap (ΔE) | 5.27 | Chemical Reactivity / Kinetic Stability |
Note: Energy values are representative examples from DFT calculations on related heterocyclic systems and serve to illustrate the concept.
Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR Chemical Shifts)
DFT calculations are also employed to predict various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. nih.gov
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks observed in an experimental IR spectrum. For pyrazolopyridines, characteristic peaks include N-H stretching (for tautomers with an N-H bond), C-H stretching in the aromatic and methyl regions, and C=C/C=N stretching vibrations within the heterocyclic rings. acs.orgscirp.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The absorption bands in the UV-Vis spectrum of pyrazolopyridine derivatives are typically dominated by π→π* transitions. acs.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values are often in good agreement with experimental results and are invaluable for structural elucidation. nih.gov For this compound, calculations would predict distinct signals for the methyl protons, the aromatic protons on both rings, and the carbons in the heterocyclic core. nih.govscirp.org
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| H (C5) | 6.80 | 6.85 |
| H (CH₃) | 2.42 | 2.48 |
| C3 | 145.0 | 145.5 |
| C5 | 108.0 | 108.3 |
| C (CH₃) | 21.5 | 21.8 |
Note: The chemical shift values are illustrative, based on data for substituted pyrazolo[3,4-b]pyridine derivatives, and serve as examples of how theoretical calculations correlate with experimental data. acs.orgscirp.org
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular interactions within a molecule. nih.gov It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.
Tautomerism Studies of the Pyrazolo[3,4-c]pyridine System
The pyrazole ring is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms. In the fused pyrazolo[3,4-c]pyridine system, this results in an equilibrium between different tautomeric forms. For the parent compound, this would primarily involve the 1H-, 2H-, and 3H- tautomers. The presence of a methyl group at position 7 does not fundamentally alter this phenomenon, which is governed by the pyrazole portion of the molecule.
Energetic Landscape and Relative Stabilities of Tautomeric Forms
Computational methods are essential for determining the relative stabilities of different tautomers by calculating their ground-state energies. Studies on the isomeric pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. mdpi.com Calculations using the semi-empirical AM1 method indicated a stability difference of nearly 9 kcal/mol in favor of the 1H form. mdpi.com
Similar DFT calculations for the pyrazolo[3,4-c]pyridine core would allow for the construction of an energetic landscape, mapping the relative Gibbs free energies of the possible tautomers (e.g., 1H, 2H, 3H) and the transition states connecting them. It is generally expected that one tautomer will be thermodynamically preferred. For the pyrazolo[3,4-d]pyrimidine system, DFT studies have also been used to compare the energies of different tautomers and conformers to identify the most stable form. researchgate.net Such calculations are crucial for predicting the predominant form of the molecule in different environments, which in turn influences its chemical reactivity and biological interactions.
| Tautomer | Method | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| 1H-pyrazolo[3,4-c]pyridine | DFT | 0.00 | Most Stable |
| 2H-pyrazolo[3,4-c]pyridine | DFT | +8.5 | Less Stable |
| 3H-pyrazolo[3,4-c]pyridine | DFT | +1.2 | Intermediate Stability |
Note: The relative energy values are hypothetical and illustrative, based on the established principle from studies on isomeric systems that the 1H-tautomer is generally the most stable. researchgate.netmdpi.com
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Stability Landscapes
Currently, there is a lack of specific published research detailing the conformational analysis and stability landscapes of this compound. While computational studies, including AM1 calculations, have been performed on related isomers like 1H-pyrazolo[3,4-b]pyridines to determine tautomeric stability, similar detailed analyses for the 7-methyl substituted 3H-pyrazolo[3,4-c]pyridine isomer are not available in the reviewed literature. Such an analysis would typically involve quantum mechanical calculations to map the potential energy surface, identify low-energy conformers, and determine the rotational barriers and relative populations of different spatial arrangements.
Prediction of Reactivity and Reaction Mechanisms
Detailed theoretical predictions regarding the reactivity and reaction mechanisms specifically for this compound have not been extensively reported in scientific literature. While synthetic routes for the parent pyrazolo[3,4-c]pyridine scaffold have been described, including methods for selective functionalization, computational studies predicting orbital energies (HOMO/LUMO), electrostatic potential maps, and transition states for specific reactions of the 7-methyl derivative are not publicly available. These investigations would be crucial for understanding its chemical behavior and for designing novel synthetic pathways.
In Silico Approaches to Ligand-Target Recognition (focusing on chemical interactions)
Molecular Docking for Exploring Interaction Modes
There are no specific molecular docking studies in the available scientific literature that focus on this compound. However, the broader class of pyrazolopyridine isomers has been extensively investigated using this technique. For instance, derivatives of pyrazolo[4,3-c]pyridine have been docked into the PEX14 protein, and pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of Tropomyosin receptor kinases (TRKs) and other kinases. nih.govacs.orgnih.gov These studies typically reveal key interactions, such as hydrogen bonding from the pyrazole moiety and π-π stacking from the pyridine ring, which are crucial for binding to target proteins. nih.gov A hypothetical docking study of this compound would likely show similar interaction patterns, with the 7-methyl group potentially influencing binding affinity and selectivity by interacting with hydrophobic pockets in a target's active site.
Pharmacophore Modeling for Key Binding Features
Specific pharmacophore models based on this compound are not found in the current literature. Pharmacophore modeling for related pyrazolo[3,4-b]pyridine derivatives targeting TRKA has identified key features essential for biological activity, including hydrogen bond donors, hydrogen bond acceptors, and aromatic ring features. nih.govresearchgate.net A theoretical pharmacophore model for this compound would likely include similar features, highlighting the arrangement of hydrogen bond donors/acceptors and hydrophobic/aromatic regions necessary for molecular recognition at a biological target.
Chemical Shift Perturbation (CSP) Analysis in NMR
There are no published studies that utilize Chemical Shift Perturbation (CSP) analysis in NMR to investigate the binding of this compound to a biological target. CSP is a powerful NMR technique used to identify ligand binding sites on a protein and to determine binding affinities. researchgate.netnih.gov In practice, 1H-15N HSQC NMR spectra of a 15N-labeled protein are recorded before and after the addition of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand addition indicate their involvement in the binding interaction. acs.org Such an analysis for this compound would provide valuable experimental data on its direct interaction with a target protein, complementing insights from computational methods like molecular docking.
Structure Activity Relationship Sar Studies in the Context of 7 Methyl 3h Pyrazolo 3,4 C Pyridine Scaffold Modification
Positional Effects of Substituents on Chemical Properties and Interactions
The pyrazole (B372694) moiety of the scaffold contains two nitrogen atoms, N-1 and N-2, which can be substituted. The placement of a substituent at either of these positions can significantly impact the molecule's properties and biological interactions.
Research on related pyrazolopyridine isomers has shown that the substitution pattern on the pyrazole nitrogens is critical. For instance, in a study on pyrazolo[4,3-c]pyridine derivatives, the N-1 regioisomer was found to be active, whereas the corresponding N-2 regioisomer showed only modest inhibitory activity and did not bind to the target protein. acs.org This highlights that even a subtle shift in substituent position on the pyrazole ring can lead to a complete loss of desired interaction. This is often because one nitrogen may be involved in crucial hydrogen bonding with a target, while the other is not.
The two nitrogen atoms of the pyrazole ring exhibit different chemical reactivity. The N-1 nitrogen is an acidic, pyrrole-like nitrogen, while the N-2 is a basic, pyridine-like nitrogen. researchgate.net Generally, the lone pair of electrons on the N-2 atom is more available for electrophilic attack. orientjchem.org However, deprotonation of the N-1 position with a strong base can increase its reactivity toward electrophiles. orientjchem.org Synthetic strategies have been developed to selectively functionalize these positions using N-alkylation and various protecting groups, allowing for a systematic exploration of SAR at both N-1 and N-2. rsc.orgresearchgate.netrsc.org
Furthermore, for unsubstituted pyrazolo[3,4-c]pyridines, two tautomeric forms are possible, the 1H- and 2H-isomers. nih.gov Studies on 5-substituted pyrazolo[3,4-c]pyridine derivatives have demonstrated that they exist predominantly in the N1-H tautomeric form. researchgate.net
Table 1: Influence of N-Substitution on Pyrazolopyridine Activity
| Scaffold Isomer | Substituent Position | Observation | Implication | Reference |
| Pyrazolo[4,3-c]pyridine | N-1 | Active Hit | N-1 position is crucial for target binding. | acs.org |
| Pyrazolo[4,3-c]pyridine | N-2 | Modest to no activity | N-2 substitution is detrimental to activity. | acs.org |
| Pyrazolo[3,4-c]pyridine | N-1 (unsubstituted) | Predominant tautomer | The N1-H form is energetically favored. | researchgate.net |
The pyridine (B92270) ring offers multiple positions for substitution, with C-3, C-5, and C-7 being key vectors for modification. The ability to selectively introduce functionality at these sites is essential for fine-tuning the molecule's properties.
Modern synthetic methodologies provide precise control over the functionalization of the pyrazolo[3,4-c]pyridine core. rsc.org
C-3 Position: This position can be functionalized through a tandem borylation and Suzuki–Miyaura cross-coupling reaction sequence. rsc.orgresearchgate.netrsc.org
C-5 Position: The C-5 carbon is amenable to modification via palladium-catalyzed Buchwald–Hartwig amination when a halo-substituent is present. rsc.orgresearchgate.netrsc.org
C-7 Position: Selective metalation at C-7, followed by reaction with various electrophiles or Negishi cross-coupling, allows for the introduction of diverse groups at this site. rsc.orgresearchgate.netrsc.org
Studies on the related pyrazolo[3,4-b]pyridine isomer have revealed that electrophilic substitution reactions, such as nitration and bromination, preferentially occur at the C-3 position. cdnsciencepub.com If the C-3 position is already occupied, substitution may then occur at the C-5 position under more forcing conditions. cdnsciencepub.com This indicates a hierarchy of reactivity among the pyridine carbons that can be exploited for synthetic design. The ability to introduce substituents at these specific positions allows for the exploration of different chemical spaces and optimization of interactions with target molecules.
Role of Diverse Chemical Moieties on Scaffold Reactivity and Selectivity
The introduction of various chemical groups (e.g., alkyl, aryl, heteroaryl, halogen) onto the pyrazolo[3,4-c]pyridine scaffold directly influences its electronic distribution, steric profile, and lipophilicity. These changes, in turn, affect the molecule's reactivity and selectivity.
The electronic nature of substituents plays a significant role. In studies of pyrazolo[3,4-b]pyridines, it was found that the presence of an electron-withdrawing group (EWG) like a bromine atom improved certain biological activities, while an electron-donating group (EDG) like a methoxy (B1213986) group enhanced others. acs.org This suggests that reactivity and function can be tailored by selecting substituents with appropriate electronic properties. For pyridine derivatives more broadly, functional groups capable of hydrogen bonding, such as -OH, -C=O, and -NH2, have been shown to enhance biological activity, whereas bulky groups or halogens can sometimes be detrimental. nih.gov
The type of substituent also matters. For example, in a series of pyrazolo[4,3-c]pyridines, switching from a methoxy substituent to a larger methylthiol group resulted in a threefold increase in inhibitory activity against a specific protein complex. acs.org This demonstrates that even small changes in the appended moiety can have a profound impact. The use of aryl and heteroaryl groups, often introduced via cross-coupling reactions, allows for the exploration of additional interactions, such as π-π stacking, with target macromolecules. acs.orgnih.gov
Table 2: Effect of Different Chemical Moieties on Pyrazolopyridine Properties
| Moiety Type | Example | Observed Effect on Activity | Potential Rationale | Reference |
| Electron-Withdrawing | -Br | Improved antibacterial activity | Alters electronic properties of the scaffold, influencing target interaction. | acs.org |
| Electron-Donating | -OCH3 | Enhanced cytotoxic activity | Modifies electron density and potential for hydrogen bonding. | acs.org |
| Thioether | -SCH3 | 3x stronger inhibition vs. -OCH3 | Increased size and different electronic character allows for better fit in the target's binding pocket. | acs.org |
| Aryl | Phenyl | Contributes to π–π stacking | Provides favorable non-covalent interactions with aromatic residues in a binding site. | nih.gov |
Bioisosteric Strategies and Scaffold Hopping within Pyrazolopyridine Systems
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. nih.govnih.gov It allows for the optimization of a molecule's properties while maintaining its desired biological activity. Scaffold hopping involves the more drastic replacement of a central core structure with a chemically different but functionally similar one.
Several studies have successfully employed these strategies within pyrazolopyridine systems. For example, researchers have used a scaffold hopping approach to replace the core of a known inhibitor with a pyrazolo[3,4-b]pyridine fragment to design novel, structurally distinct inhibitors. nih.gov In another instance, the pyrazolopyridine central scaffold was intentionally replaced by other purine-like heterocycles, such as pyrrolo[2,3-c]pyridine and pyrazolo[4,3-d]pyrimidine, to explore new chemical space and identify compounds with improved properties. mdpi.comnih.gov These examples demonstrate the utility of altering the core framework to discover new chemical entities with desirable characteristics.
A key aspect of the pyrazolo[3,4-c]pyridine scaffold is its structural resemblance to purine (B94841). rsc.org This makes it an effective purine bioisostere, capable of mimicking natural purines like adenine and guanine and interacting with the wide array of cellular proteins that contain purine-binding pockets, such as kinases. rsc.orgrsc.org
This bioisosteric relationship has been widely exploited. The pyrazolo[3,4-d]pyrimidine scaffold, a close relative, is considered a bioisostere of adenine and has been shown to retain the main interactions of ATP within the kinase domain. rsc.org Similarly, various pyrazolopyridine derivatives, including those based on the pyrazolo[3,4-c]pyridine core, have been designed as purine isosteres to develop compounds with potent antiproliferative activity. nih.govresearchgate.net The strategic placement of nitrogen atoms in the fused ring system, along with the introduction of selected substituents, is crucial for mimicking the hydrogen bonding patterns of natural purines and achieving specific interactions with cellular targets. nih.gov
Elucidating Relationships between Structural Features and Desired Chemical Functionalities
A primary goal of SAR is to build a clear model that connects specific structural features to desired outcomes. This is often achieved by combining experimental data with computational methods like molecular docking and pharmacophore mapping.
Molecular modeling studies on pyrazolo[3,4-b]pyridine derivatives have identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Lys29, Asp88, Arg83), that are essential for their activity. nih.gov The pyrazole N-H group, for instance, is often crucial as a hydrogen bond donor. nih.govnih.gov Pharmacophore mapping helps to distill these complex interactions into a set of essential three-dimensional features, such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, that are required for activity. nih.gov
In other cases, favorable π–π stacking interactions between the pyrazolo[4,3-c]pyridine central scaffold and phenylalanine residues in a target protein were identified as a hallmark of the binding mode. acs.org By understanding these structure-functionality relationships, chemists can rationally design new molecules with enhanced potency, selectivity, and improved physicochemical properties.
Advanced Applications and Future Research Directions of the 7 Methyl 3h Pyrazolo 3,4 C Pyridine Scaffold in Chemical Sciences
Versatile Intermediate in Multistep Organic Synthesis
The 7-methyl-3H-pyrazolo[3,4-c]pyridine core serves as a crucial intermediate in the synthesis of more complex molecules. Its structural similarity to purines makes it an attractive starting point for the development of compounds with potential biological activity. rsc.org Synthetic strategies often involve the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. mdpi.comnih.gov
One common approach involves the reaction of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. mdpi.com For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridines, a related isomer, often utilizes this methodology, which can be adapted for the [3,4-c] isomer. mdpi.com The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can also be employed by reacting 3-aminopyrazoles with appropriate reagents to yield 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines, which can then be further functionalized. nih.gov
The strategic placement of functional groups on the this compound scaffold allows for selective modifications. For example, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines provides a handle for various cross-coupling reactions. rsc.org These halogenated intermediates can undergo Suzuki-Miyaura cross-coupling at the C-3 position, Buchwald-Hartwig amination at the C-5 position, and selective metalation at the C-7 position, demonstrating the scaffold's utility in creating diverse molecular architectures. rsc.orgrsc.org
Utility in Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. Heterocycles are fundamental to FBDD due to their prevalence in biologically active molecules. rsc.orgrsc.org The pyrazolo[3,4-c]pyridine scaffold is particularly well-suited for this approach. rsc.org
The value of a heterocyclic fragment in FBDD lies in its ability to be elaborated into more potent compounds that can effectively bind to a target protein. rsc.orgrsc.org The pyrazolo[3,4-c]pyridine core offers multiple vectors for growth, allowing medicinal chemists to systematically explore the chemical space around the scaffold. rsc.orgrsc.org By linking various functionalization strategies, a "hit-to-lead" pathway can be efficiently navigated. rsc.orgrsc.org The structural resemblance of the pyrazolo[3,4-c]pyridine core to purine (B94841) is a key advantage, as many cellular proteins possess purine-binding pockets. rsc.org This mimicry increases the likelihood of identifying initial fragment hits that can be optimized into potent ligands for a variety of biological targets. rsc.org
Integration into Complex Heterocyclic Architectures
The this compound scaffold can be readily integrated into more complex, polycyclic heterocyclic systems. These larger structures often exhibit unique biological activities and photophysical properties.
For example, new heterocyclic systems such as pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine, pyrazolo[3,4-c] rsc.orgnih.govnih.govtriazolo[3,4-a]-2,7-naphthyridine, and pyrazolo[3,4-c]tetrazolo[5,1-a]-2,7-naphthyridine have been synthesized in a two-step process. researchgate.net This involves fusing a pyrazole ring onto a 2-chloro-3-cyanopyridine (B134404) moiety, followed by the heterocyclization of the resulting 3-aminopyrazole (B16455) with reagents like acetylacetone. researchgate.net The Vilsmeier-Haack reaction on acetamidopyrazoles is another method to generate fused pyrazolo-pyridine structures, which are valuable precursors for constructing diverse heterocyclic compounds. researchgate.net
Exploration in Materials Science and Optoelectronic Applications
While specific studies on the luminescent properties of this compound are not extensively reported, related pyrazolopyridine scaffolds have shown significant promise in materials science and optoelectronics. researchgate.net The introduction of π-donating groups into the fused aromatic system of pyrazolo[3,4-b]pyridines can lead to highly fluorescent properties and strong intramolecular charge transfer (ICT) character. researchgate.net This has sparked interest in their potential use in organic light-emitting diodes (OLEDs) and chemosensors. researchgate.net
For instance, tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores have been synthesized and shown to exhibit high fluorescence quantum yields and good stability. researchgate.net Similarly, a family of pyrazolo[1,5-a]pyrimidines has been identified as having tunable photophysical properties, with some derivatives showing good solid-state emission intensities. nih.gov These findings suggest that the this compound scaffold, with appropriate substitution, could also be engineered to possess desirable luminescent properties for various applications.
Methodological Advancements in Scaffold Diversification and Library Synthesis
Recent research has focused on developing efficient methods for the diversification of the pyrazolo[3,4-b]pyridine scaffold, which can be extrapolated to the [3,4-c] isomer. nih.gov These advancements are crucial for generating libraries of compounds for high-throughput screening in drug discovery and materials science.
Methodologies such as metal-catalyzed reactions, nanocatalysis, microwave-assisted synthesis, and multicomponent reactions are being explored to create diverse derivatives in a more sustainable and efficient manner. nih.gov The ability to selectively functionalize different positions of the pyrazolo[3,4-c]pyridine core is key. rsc.orgrsc.org For example, N-1 and N-2 positions can be accessed through protection and alkylation reactions, C-3 via borylation and Suzuki-Miyaura coupling, C-5 through Buchwald-Hartwig amination, and C-7 via selective metalation. rsc.orgrsc.org These orthogonal functionalization strategies enable the rapid generation of a wide array of analogs from a common intermediate.
Design Principles for Novel Chemical Entities based on the Pyrazolo[3,4-c]pyridine Core
The design of novel chemical entities based on the pyrazolo[3,4-c]pyridine core is guided by several key principles. A primary strategy is "scaffold hopping," where the pyrazolo[3,4-c]pyridine core replaces a known active scaffold to generate novel intellectual property and potentially improved properties. nih.govrsc.org
Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the scaffold affect biological activity. For example, in the design of GPR119 receptor agonists, modifications of the aryl group at R1 and the piperidine (B6355638) N-capping group at R2 of a 1H-pyrazolo[3,4-c]pyridine lead compound resulted in a potent agonist. nih.gov Similarly, for TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, the pyrazolo portion acts as a hydrogen bond center, while the pyridine part can engage in π-π stacking interactions. nih.gov
Computational methods, such as 3D-QSAR and molecular docking, are increasingly used to guide the design of new compounds. mdpi.com These tools help in identifying key pharmacophoric features and predicting the binding modes of designed molecules with their biological targets, thus rationalizing the design process and increasing the probability of success.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-methyl-3H-pyrazolo[3,4-c]pyridine, and how can intermediates be characterized?
- Methodology : Synthesis often involves halogenation or alkylation of the pyrazolo[3,4-c]pyridine core. For example, 7-chloro derivatives can be prepared via nucleophilic substitution or cross-coupling reactions, followed by methylation using methyl iodide or dimethyl sulfate . Key intermediates (e.g., 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine) are characterized using ¹H/¹³C NMR , IR spectroscopy , and HPLC purity analysis .
Q. How can researchers optimize reaction yields for halogenated derivatives of pyrazolo[3,4-c]pyridines?
- Methodology : Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For halogenation, inert atmospheres (N₂/Ar) and dark storage are critical to prevent decomposition of light-sensitive intermediates . DSC (Differential Scanning Calorimetry) studies can identify thermally unstable intermediates, guiding solvent selection and reaction timelines .
Q. What analytical techniques are recommended for structural elucidation of this compound derivatives?
- Methodology : Use X-ray crystallography for unambiguous confirmation of regiochemistry in substituted derivatives. For dynamic structural analysis, 2D NMR (COSY, HSQC) resolves proton-proton coupling and carbon-proton correlations, particularly in tautomeric forms (e.g., 1H- vs. 3H-pyrazolo isomers) .
Advanced Research Questions
Q. How can selective functionalization at position 7 of pyrazolo[3,4-c]pyridines be achieved without affecting other reactive sites?
- Methodology : Position 7 is electrophilic due to electron-withdrawing effects of the pyridine nitrogen. Use directed ortho-metalation with LDA (Lithium Diisopropylamide) to introduce methyl or other substituents. Protecting groups (e.g., Boc for amines) prevent side reactions at N1 or C3 positions .
Q. What computational strategies are effective for predicting binding affinities of 7-methyl-pyrazolo[3,4-c]pyridine derivatives to kinases like BTK?
- Methodology : Combine homology modeling (for unresolved kinase structures) with MD simulations to assess ligand-receptor dynamics. For example, pyrazolo[3,4-c]pyridine-based BTK inhibitors were optimized using free-energy perturbation (FEP) calculations to prioritize high-affinity candidates .
Q. How can contradictory biological activity data (e.g., ED₅₀ variations) for pyrazolo[3,4-c]pyridine analogs be resolved?
- Methodology : Cross-validate assays using isogenic cell lines to rule out genetic variability. For analgesics like 7-methyl derivatives, compare in vivo ED₅₀ values with reference standards (e.g., morphine) under standardized pain models (e.g., tail-flick test) . Dose-response curves should account for metabolic stability differences via hepatic microsome assays .
Q. What strategies enhance the metabolic stability of 7-methyl-pyrazolo[3,4-c]pyridines in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
